10-Acetyl-3,7-dihydroxyphenoxazine, commonly referred to as Amplex® Red, is a fluorogenic compound with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol. This compound is predominantly used as a sensitive substrate for peroxidase enzymes, particularly in detecting hydrogen peroxide (H₂O₂) in various biochemical assays. In its non-fluorescent state, 10-acetyl-3,7-dihydroxyphenoxazine is nearly colorless. Upon oxidation by hydrogen peroxide in the presence of horseradish peroxidase, it is converted into the highly fluorescent compound resorufin, which emits light at wavelengths of approximately 585 nm when excited at 571 nm .
10-Acetyl-3,7-dihydroxyphenoxazine (often referred to as Amplex® Red) is widely employed in scientific research as a fluorogenic substrate for peroxidases. Peroxidases are enzymes that utilize hydrogen peroxide (H₂O₂) as a substrate in various biological processes. Amplex® Red itself is non-fluorescent. However, in the presence of horseradish peroxidase (HRP) and H₂O₂, it undergoes oxidation to form resorufin, a highly red fluorescent molecule []. This reaction follows a 1:1 stoichiometry, meaning one molecule of Amplex® Red reacts with one molecule of H₂O₂ [].
The fluorescence intensity of the generated resorufin is directly proportional to the amount of H₂O₂ produced, allowing for the quantification of peroxidase activity []. This makes Amplex® Red a valuable tool for studying various biological processes that involve H₂O₂ generation, such as:
Amplex® Red offers several advantages over other methods for H₂O₂ detection:
The primary reaction involving 10-acetyl-3,7-dihydroxyphenoxazine is its oxidation by hydrogen peroxide in the presence of horseradish peroxidase. The reaction can be summarized as follows:
This reaction occurs in a 1:1 stoichiometry and leads to the generation of resorufin, which is detectable via fluorescence spectroscopy .
10-Acetyl-3,7-dihydroxyphenoxazine exhibits significant biological activity as a fluorogenic substrate for peroxidase enzymes. Its ability to detect trace amounts of hydrogen peroxide makes it invaluable in various biological assays. The compound is utilized in immunoassays and enzyme activity studies due to its high specificity and sensitivity. Additionally, it can be employed to monitor oxidative stress in biological systems .
The synthesis of 10-acetyl-3,7-dihydroxyphenoxazine typically involves multi-step organic reactions starting from simpler phenolic compounds. While specific synthetic pathways are proprietary or not widely published, the general approach includes:
These methods ensure the production of high-purity 10-acetyl-3,7-dihydroxyphenoxazine suitable for laboratory applications .
The primary applications of 10-acetyl-3,7-dihydroxyphenoxazine include:
Interaction studies involving 10-acetyl-3,7-dihydroxyphenoxazine primarily focus on its reactivity with peroxidase enzymes and hydrogen peroxide. Research has demonstrated that variations in enzyme concentration and substrate conditions can significantly affect the rate of conversion to resorufin. Additionally, studies have explored how different environmental factors (such as pH and temperature) influence its reactivity and stability .
10-Acetyl-3,7-dihydroxyphenoxazine shares structural similarities with several other phenolic compounds that also serve as fluorogenic substrates or probes. Notable similar compounds include:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Resorufin | Derived from ADHP | Directly used for fluorescence without prior reaction |
Resazurin | Related redox indicator | Used in cell viability assays |
Amplex® UltraRed | Fluorogenic substrate | Higher sensitivity than Amplex Red |
Uniqueness: What sets 10-acetyl-3,7-dihydroxyphenoxazine apart from these compounds is its specific application in detecting hydrogen peroxide via peroxidase activity, along with its stability and sensitivity under various assay conditions .
Irritant